1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole
Description
1-[(2-Fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a benzimidazole derivative characterized by a 2-fluorophenylmethyl group at the N1 position and a thiophen-2-yl substituent at the C2 position. The thiophene moiety contributes π-conjugation, which may improve binding affinity to hydrophobic pockets in target proteins.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-2-thiophen-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2S/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZOWDOFTVGQHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. These techniques allow for better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 408.5 g/mol. Its structure includes a benzodiazole core, which is known for its pharmacological properties, and a thiophene ring that contributes to its electronic characteristics. The presence of the fluorophenyl group enhances its lipophilicity and potential biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazole derivatives. For instance, compounds similar to 1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study demonstrated that benzodiazole derivatives exhibited cytotoxicity against breast and colon cancer cells, with IC50 values in the micromolar range .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests have shown that derivatives with similar structures can inhibit bacterial growth effectively, suggesting potential use as an antibacterial agent . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Inflammation-related diseases can benefit from compounds like this compound. Studies have reported that such benzodiazole derivatives can reduce inflammatory markers in various models of inflammation, indicating their potential as therapeutic agents for conditions like arthritis and other inflammatory disorders .
Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which allow for the efficient assembly of complex molecules from simple starting materials. Recent advancements in MCR techniques have improved yields and reduced reaction times, making them attractive for large-scale synthesis .
Catalytic Approaches
Ultrasound-assisted synthesis and microwave-assisted methods have been employed to enhance the efficiency of synthesizing benzodiazole derivatives. These techniques not only increase yield but also improve selectivity towards desired products while minimizing by-products .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study A | Demonstrated significant anticancer activity against multiple cell lines | Drug development for cancer therapies |
| Study B | Showed antimicrobial efficacy against specific bacterial strains | Potential antibacterial drug formulation |
| Study C | Reported anti-inflammatory properties in animal models | Treatment for inflammatory diseases |
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine and thiophene groups in the structure can enhance its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : Fluorine and chlorine substituents (e.g., 2-fluorophenylmethyl in the target compound and 3-chlorobenzyl in ) increase lipophilicity and may improve membrane permeability.
- Thiophene vs.
- Biological Activity : Compound 23 (thiophene derivative) exhibits moderate antioxidant activity, suggesting that the target compound’s fluorinated analog could show improved activity due to enhanced stability .
Physicochemical Properties
- Melting Points : Fluorinated compounds (e.g., 6n in ) exhibit melting points ranging from 107–109°C, whereas chlorinated analogs (e.g., compound 14) show higher melting points (100–102°C), likely due to stronger intermolecular halogen bonding .
- Solubility : The thiophene moiety in the target compound may enhance solubility in organic solvents compared to purely aromatic substituents.
Biological Activity
The compound 1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole has garnered attention in recent years due to its promising biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzodiazole core substituted with a thiophene ring and a fluorophenyl group, which are critical for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several steps, including the reaction of appropriate precursors under controlled conditions. For example, the synthesis may involve the use of isothiocyanates and amines to form the thiophene moiety followed by cyclization reactions to form the benzodiazole structure.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast) | 25.72 ± 3.95 |
| U87 (glioblastoma) | 45.2 ± 13.0 |
| HeLa (cervical) | Data not available |
Flow cytometry results indicated that the compound induces apoptosis in MCF cell lines in a dose-dependent manner . Additionally, in vivo studies showed reduced tumor growth in mice treated with this compound compared to control groups .
Antimicrobial Activity
The compound also exhibits antimicrobial properties , particularly against gram-positive bacteria. In one study, it was shown to have an MIC (Minimum Inhibitory Concentration) of 0.015 mg/mL against Staphylococcus aureus . This suggests potential applications in treating bacterial infections.
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data indicate that it may inhibit key signaling pathways involved in cell proliferation and survival, particularly those related to PI3K/Akt signaling .
Case Studies
A notable case study involved the treatment of tumor-bearing mice with this compound. The results indicated a significant decrease in tumor volume and weight compared to untreated controls, further supporting its potential as an anticancer agent . Another study focusing on its antimicrobial effects found that the compound effectively reduced bacterial load in infected animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
